molecular formula C13H13BrN2O B11790575 7-Bromo-2-cyclopentylphthalazin-1(2H)-one

7-Bromo-2-cyclopentylphthalazin-1(2H)-one

Katalognummer: B11790575
Molekulargewicht: 293.16 g/mol
InChI-Schlüssel: PTKXCWCLEJXQOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-cyclopentylphthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopentylphthalazin-1(2H)-one typically involves the bromination of a cyclopentylphthalazinone precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom, forming a cyclopentylphthalazinone derivative.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialized chemicals or materials.

Wirkmechanismus

The mechanism of action for 7-Bromo-2-cyclopentylphthalazin-1(2H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopentylphthalazin-1(2H)-one: Lacks the bromine atom, potentially leading to different reactivity and biological activity.

    7-Chloro-2-cyclopentylphthalazin-1(2H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its chemical properties and interactions.

Eigenschaften

Molekularformel

C13H13BrN2O

Molekulargewicht

293.16 g/mol

IUPAC-Name

7-bromo-2-cyclopentylphthalazin-1-one

InChI

InChI=1S/C13H13BrN2O/c14-10-6-5-9-8-15-16(11-3-1-2-4-11)13(17)12(9)7-10/h5-8,11H,1-4H2

InChI-Schlüssel

PTKXCWCLEJXQOO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2C(=O)C3=C(C=CC(=C3)Br)C=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.